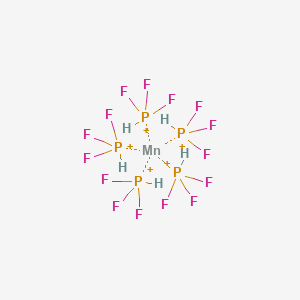![molecular formula C18H24O3 B14709255 1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone CAS No. 24672-82-0](/img/structure/B14709255.png)
1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone is an organic compound with the molecular formula C18H24O3. It is known for its unique structure, which includes two hydroxyl groups and two prenyl groups attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxyacetophenone and prenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The mixture is heated under reflux conditions to facilitate the reaction.
Product Isolation: The product is then isolated through filtration and purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The prenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dihydroxy-3-prenylacetophenone
- 3,5-Di-C-prenylresacetophenone
- 2,6-Di-(3’,3’-dimethylallyl)-resacetophenone
Comparison: 1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone is unique due to its specific substitution pattern and the presence of two prenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
24672-82-0 |
|---|---|
Molekularformel |
C18H24O3 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-[2,4-dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone |
InChI |
InChI=1S/C18H24O3/c1-11(2)6-8-14-10-16(13(5)19)18(21)15(17(14)20)9-7-12(3)4/h6-7,10,20-21H,8-9H2,1-5H3 |
InChI-Schlüssel |
DVZGZERRGSOKDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC(=C(C(=C1O)CC=C(C)C)O)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)
![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)
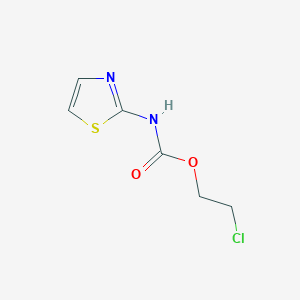


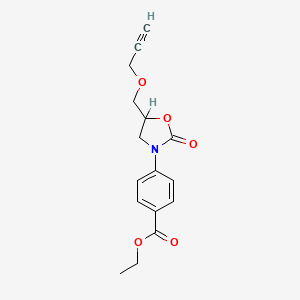
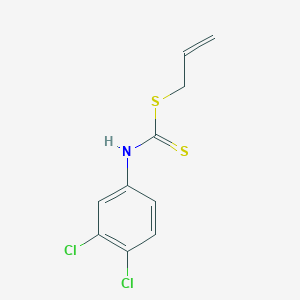
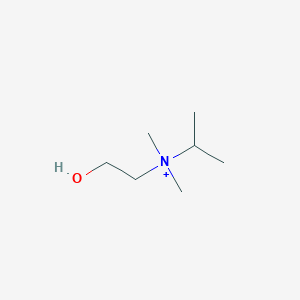
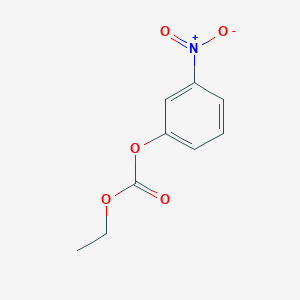
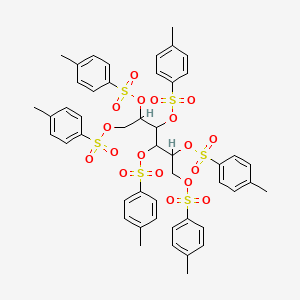
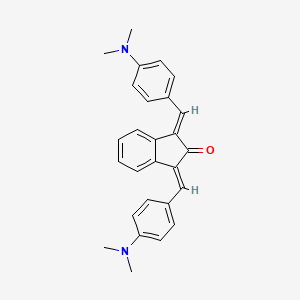
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)
